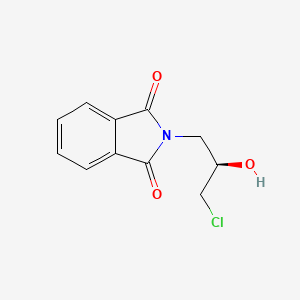

(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Description

(R)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS: 19667-37-9, Molecular Formula: C₁₁H₁₀ClNO₃, Molecular Weight: 239.66) is a chiral isoindoline-1,3-dione derivative featuring a 3-chloro-2-hydroxypropyl substituent at the 2-position of the isoindoline ring. This compound is a critical intermediate in synthesizing pharmaceuticals such as Linezolid (an oxazolidinone antibiotic) and Rivaroxaban (a direct Factor Xa inhibitor for venous thromboembolism) . Its synthesis involves nucleophilic substitution reactions, often starting from (S)-epichlorohydrin or via azide intermediates, with optimized yields reaching 65–85% under catalytic conditions .

Key structural attributes include:

Properties

CAS No. |

148857-44-7 |

|---|---|

Molecular Formula |

C11H10ClNO3 |

Molecular Weight |

239.65 g/mol |

IUPAC Name |

2-[(2R)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione |

InChI |

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1 |

InChI Key |

KBRVYEPWGIQEOF-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CCl)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of Phthalimide with Epichlorohydrin

One of the primary methods to prepare (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves the reaction of phthalimide with (R)- or (S)-epichlorohydrin under basic conditions.

Procedure: Potassium phthalimide is reacted with epichlorohydrin at elevated temperatures (e.g., 120 °C) for an extended period (up to 24 hours) to form 2-[(oxiran-2-yl)methyl]isoindoline-1,3-dione (epoxide intermediate). This intermediate is then treated with hydrochloric acid (36%) at low temperature (0–5 °C) to open the epoxide ring, yielding the chlorohydrin this compound.

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). After acid treatment, the product is extracted, washed, dried, and purified via recrystallization or chromatography to obtain the chlorohydrin as a white solid with high purity.

Yields and Physical Data: Yields typically range around 75-91%, with melting points reported near 95-112 °C depending on purity and stereochemistry. Optical rotation measurements confirm enantiopurity (e.g., [α]20D −32.5° in chloroform).

Base-Mediated Ring Opening and Cyclization

An alternative approach involves the base-catalyzed ring opening of the epoxide intermediate to form the chlorohydrin, followed by further transformations to oxazolidinone derivatives.

Base Catalysis: Potassium carbonate is used as a catalyst in solvents like isopropanol or toluene, with reflux conditions maintained for several hours (5–7 h). This facilitates nucleophilic attack and ring opening of the epoxide intermediate to generate the chlorohydrin.

Subsequent Cyclization: The chlorohydrin can be converted into oxazolidinone derivatives via reaction with carbonyl diimidazole (CDI) in dichloromethane at ambient temperature, yielding (R)- or (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a key chiral building block.

Stereochemical Control and Enantiopurity

The use of enantiomerically pure epichlorohydrin ((R)- or (S)-) is critical to obtain the desired enantiomer of the chlorohydrin.

Chiral high-performance liquid chromatography (HPLC) and optical rotation measurements are employed to confirm the stereochemical purity of the product.

The synthetic route allows for the preparation of both enantiomers by selecting the corresponding enantiomer of epichlorohydrin as the starting material.

Comparative Data Table of Preparation Methods

Analytical Characterization Supporting Preparation

Infrared Spectroscopy (IR): Characteristic absorption bands include hydroxyl groups (~3463 cm^-1), carbonyl groups (~1692 cm^-1), and phthalimide ring vibrations.

Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show signals corresponding to the hydroxypropyl side chain and aromatic protons of the isoindoline-1,3-dione moiety. The hydroxyl proton is exchangeable with D2O, confirming its presence.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the chlorohydrin structure.

Chiral HPLC: Used to determine enantiomeric excess and confirm stereochemical integrity.

Chemical Reactions Analysis

N-Alkylation Reactions

One significant reaction involves the N-alkylation of (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with amines or other nucleophiles. For instance, it can react with 3-fluoro-4-morpholinobenzenamine to form a more complex structure .

Hydrolysis

The hydroxy group can undergo further reactions such as hydrolysis under acidic or basic conditions, leading to the formation of different derivatives that may exhibit varied biological activities.

Cross-Coupling Reactions

Recent studies have explored cross-coupling reactions involving this compound, where it serves as a precursor to synthesize more complex indole derivatives through methods like Suzuki-Miyaura coupling or Sonogashira coupling .

-

Analytical Data

The characterization of this compound is supported by various analytical techniques:

-

Infrared Spectroscopy (IR) : Characteristic peaks observed at ν 3463 cm⁻¹ (OH stretch), and ν 1692 cm⁻¹ (C=O stretch).

-

Nuclear Magnetic Resonance (NMR) :

-

: δ 2.82-2.84 (d, -OH), δ 7.72-7.89 (aromatic protons). -

: δ values indicative of carbon environments in the isoindoline core.

-

-

Mass Spectrometry (MS) : ESI-MS shows a prominent peak at m/z = 340 (M+).

-

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activities, potentially acting as an antimicrobial or anticancer agent due to its ability to interact with specific cellular pathways . Ongoing studies aim to elucidate the precise mechanisms by which this compound exerts its effects.

This compound is a versatile compound with significant potential in medicinal chemistry. Its unique structure allows it to participate in various chemical reactions that can lead to the synthesis of biologically active derivatives. Continued research into its reactivity and biological applications will enhance our understanding and utilization of this compound in pharmaceutical development.

Scientific Research Applications

®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations in Isoindoline-1,3-dione Derivatives

The biological and physicochemical properties of isoindoline-1,3-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Key Structural and Functional Differences

Chirality vs. Planarity :

- The (R)-configured hydroxypropyl chain in the target compound enables stereoselective interactions in drug-receptor binding , unlike planar aromatic substituents (e.g., phenyl or acryloyl groups in ).

Reactivity :

- The chloro group facilitates nucleophilic displacement (e.g., azide substitution in ), whereas electron-withdrawing groups (e.g., thioxo in ) enhance electrophilic reactivity.

Biological Relevance :

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to purely aromatic derivatives (e.g., 2-phenylisoindoline-1,3-dione) .

- Thermal Stability : Derivatives with sulfur-containing groups (e.g., Compound 13c ) exhibit higher melting points (>300°C) due to hydrogen bonding, whereas the target compound remains stable at 2–8°C .

Biological Activity

(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound with significant potential biological activities due to its unique chemical structure and functional groups. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10ClNO3

- Molecular Weight : Approximately 239.65 g/mol

- Structure : The compound features an isoindoline core with a chloro and hydroxypropyl group, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of the chloro and hydroxypropyl groups allows for specific binding interactions that can modulate biochemical pathways.

Target Interactions

- Proteins : The compound may interact with protein targets, influencing their activity through competitive inhibition or allosteric modulation.

- Nucleic Acids : Potential interactions with DNA or RNA could alter gene expression or inhibit replication processes.

Antipsychotic Potential

Research indicates that this compound may exhibit antipsychotic properties by interacting with dopamine receptors. This suggests a potential application in treating psychiatric disorders.

Enzymatic Inhibition

Studies have shown that this compound can inhibit certain enzymatic activities, which may be beneficial in therapeutic contexts. For example, it has been investigated for its ability to inhibit type III secretion systems in pathogenic bacteria, demonstrating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Antimicrobial Activity :

- Synthesis and Characterization :

-

Biocatalytic Applications :

- The compound has been explored as a biocatalyst in stereoselective reactions, showcasing its versatility in organic synthesis and potential industrial applications.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H10ClNO3 | Antipsychotic, Antimicrobial |

| 5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-(2-oxooxazolidin-5-yl)methylthiophene-2-carboxamide | C18H18ClN3O4S | Antimicrobial |

| 4-(2-Nitrophenyl)morpholin-3-one | C11H12N2O4 | Anticancer |

The distinct combination of functional groups in this compound sets it apart from similar compounds, potentially enhancing its bioactivity and therapeutic applications.

Q & A

What are the common synthetic routes for (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

Basic Question

The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. A key route involves reacting 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (epoxide precursor) with chloride sources under acidic or basic conditions. For example, Piper et al. reported a 27% yield using 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with potassium cyanate (KOCN), sodium iodide (NaI), and DMF at 100°C . Optimization by replacing NaI with N,N-dimethylaminopyridine (DMAP) and increasing the temperature to 120°C improved yields to 65%, highlighting the critical role of catalyst selection and thermal stability .

What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Basic Question

Routine characterization includes:

- 1H/13C NMR : To verify stereochemistry and confirm substituent positions (e.g., hydroxypropyl and chloro groups). Peaks for chiral centers are resolved using enantiopure standards .

- IR Spectroscopy : Identifies functional groups like C=O (1725–1770 cm⁻¹ for isoindoline-dione) and OH stretches .

- HRMS : Validates molecular weight and isotopic patterns .

Purity is assessed via HPLC with chiral columns to detect enantiomeric impurities .

How can researchers optimize the stereoselective synthesis of this compound to achieve high enantiomeric excess?

Advanced Question

Enantiopurity is maintained using chiral starting materials or catalysts. For instance:

- Chiral Epoxide Precursors : Starting with enantiopure 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione ensures retention of configuration during ring-opening .

- Asymmetric Catalysis : Rhodium(III)-catalyzed reactions (as in ) can induce chirality in intermediates .

- Chiral Resolution : Techniques like enzymatic resolution or chiral chromatography separate enantiomers, critical for pharmacological applications (e.g., Rivaroxaban impurity studies ).

What strategies are effective in analyzing contradictory yield data when synthesizing derivatives under varying catalytic conditions?

Advanced Question

Discrepancies in yield (e.g., 27% vs. 65% in ) arise from:

- Catalyst Efficiency : DMAP enhances nucleophilicity compared to NaI, reducing side reactions .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, improving reactivity .

- Thermodynamic Control : Higher temperatures (120°C vs. 100°C) accelerate kinetics but may degrade heat-sensitive intermediates. Systematic DOE (Design of Experiments) and kinetic studies are recommended to isolate optimal conditions .

How do structural modifications at the hydroxypropyl moiety influence biological activity in neurodegenerative disease models?

Advanced Question

Derivatives with substituted benzylamino groups (e.g., 2-methoxy or 4-chloro substituents) show varied anti-Alzheimer activity. For example:

- Electron-Withdrawing Groups (e.g., 2,4-dichlorobenzyl in ) enhance acetylcholinesterase inhibition via hydrophobic interactions .

- Hydroxypropyl Flexibility : Longer alkyl chains (e.g., butyl derivatives in ) reduce blood-brain barrier penetration, lowering efficacy. SAR studies should balance lipophilicity and steric bulk .

What methodological considerations are critical for ensuring reproducibility in enantiopure synthesis during scale-up?

Advanced Question

Key factors include:

- Catalyst Loading : Higher catalyst concentrations (e.g., DMAP) may reduce reaction time but increase purification complexity .

- Purification Techniques : Chiral HPLC or crystallization resolves enantiomers, while flash chromatography retains stereochemical integrity .

- Process Analytical Technology (PAT) : In-line NMR or IR monitors reaction progress to avoid racemization at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.